The compound "2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole" is a derivative of the benzimidazole group, which is known for its significant biological activities, including antitumor, antiviral, and antibacterial properties. Benzimidazole derivatives have been extensively studied due to their pharmacological potential and their role in medicinal chemistry as therapeutic agents.
Benzimidazole derivatives have been explored for their antitumor properties. For example, a series of 2-(4-aminophenyl)benzothiazoles, which share structural similarities with benzimidazoles, were synthesized and evaluated for their activity against breast cancer cell lines. The parent molecule exhibited potent inhibitory activity in vitro and structure-activity relationship studies revealed that certain substitutions on the benzothiazole ring could enhance potency and extend activity to other cancer cell types, including ovarian, lung, and renal cell lines3. This suggests that modifications to the benzimidazole core could yield compounds with broad-spectrum antitumor activities.
The synthesis of 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole typically involves several key steps:
In an industrial context, large-scale reactors are utilized to optimize reaction conditions (temperature, pressure, and time) for maximum yield and purity. Purification techniques such as recrystallization or chromatography are employed to isolate the final product with high purity .
The structure of 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole includes:
2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole can participate in various chemical reactions:
The primary mechanism of action for 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole involves its interaction with:
The compound forms a stable protein-ligand complex with pantothenate synthetase, disrupting its function and thereby inhibiting the growth of Mtb.
By inhibiting pantothenate synthetase, this compound affects critical biochemical pathways necessary for Mtb survival and replication, demonstrating significant anti-tubercular activity .
The compound exhibits moderate stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole has several notable applications:
The systematic IUPAC name for this heterocyclic compound is 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole. This name precisely defines:
The molecular formula is C₁₄H₁₀BrN₃O₂, confirmed across multiple chemical databases [1] [2] [4]. Key structural descriptors include:
Table 1: Molecular Identity Parameters
Property | Value |
---|---|
IUPAC Name | 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole |
CAS Registry Number | 20648-12-8 |
Molecular Formula | C₁₄H₁₀BrN₃O₂ |
Exact Mass | 331.000 Da |
SMILES | O=N+[O-] |
While direct X-ray crystallographic data for this specific compound is limited in the surveyed literature, insights can be inferred from closely related analogs. For example, the crystal structure of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate (a brominated nitroimidazole derivative) reveals:
For 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole, the bromophenyl and benzimidazole planes are expected to exhibit a dihedral angle of 25–40°, minimizing steric clash. This prediction aligns with torsional patterns observed in non-planar 2-arylbenzimidazoles. The nitro group likely adopts a coplanar orientation with the benzoid ring due to resonance conjugation.
Table 2: Inferred Crystallographic Parameters
Parameter | Value | Method/Source |
---|---|---|
Crystal System | Monoclinic (predicted) | Analog analysis [7] |
Space Group | P2₁/c (probable) | Analog analysis [7] |
Dihedral Angle (Aryl-Benzimidazole) | ~30° | Computational modeling |
Dominant Packing Force | C–H⋯O, π–π stacking | X-ray of analog [7] |
Benzimidazoles exhibit prototropic tautomerism, but N1-methylation in this compound locks the tautomeric equilibrium. The methyl group prevents hydrogen migration, eliminating N1–H/N3–H tautomerism observed in unsubstituted benzimidazoles [8]. Key electronic features include:
Structurally analogous benzimidazoles highlight how substitutions modulate properties:
Bromo vs. Iodo Derivatives
Replacing the 4-bromophenyl with 4-iodophenyl (C₁₄H₁₀IN₃O₂, CID 45051496) increases molecular weight (379.16 g/mol) but preserves similar geometry. The heavier iodine atom enhances polarizability, potentially improving halogen-bonding capabilities in protein interactions [10].
Deuterated Analog
2-(4-Bromophenyl)-1-(trideuteriomethyl)-5-nitro-1H-benzo[d]imidazole (C₁₄D₃H₇BrN₃O₂, MW 335.17 g/mol) [5] is used in metabolic studies. Isotopic substitution minimally alters sterics but significantly impacts vibrational spectra (e.g., C–D stretch at ~2100 cm⁻¹ vs. C–H at ~2900 cm⁻¹).
Biological Precursors
Derivatives like 2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole demonstrate antimicrobial activity (MIC 3.9 µg/mL against Candida albicans) [8], underscoring how the nitro group in the subject compound may influence bioactivity through redox potential or target binding.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7